molecular formula C12H8Cl2N2O3 B145893 Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 129109-19-9

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B145893
M. Wt: 299.11 g/mol
InChI Key: CBOGCPKOHRRUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound that belongs to the class of heterocyclic compounds, which are of significant pharmaceutical importance due to their diverse biological activities. These compounds often contain pyridazine analogs and are characterized by the presence of nitrogen atoms within their cyclic structure .

Synthesis Analysis

The synthesis of related pyridazine derivatives typically involves multi-step reactions starting from various substituted phenyl compounds. For instance, one study describes the synthesis of a pyridazine compound by treating an acetic acid derivative with hydrazinylpyridazine in dichloromethane, followed by a series of reactions to achieve the desired compound . Another study reports the synthesis of pyridazine derivatives through a five-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, yielding a moderate total yield . These synthetic routes are characterized by their complexity and the need for specific reagents and conditions to achieve the desired heterocyclic structures.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors . The molecular structure is further analyzed through Hirshfeld surface analysis and energy frameworks to understand intermolecular interactions .

Chemical Reactions Analysis

Pyridazine compounds can undergo various chemical reactions, including intramolecular cycloadditions, which can lead to the formation of different aromatic products . The reactivity of the pyridazine ring can be influenced by the presence of substituents, which can either facilitate or hinder certain reactions . Additionally, the cyclization reactions of related compounds can result in the formation of a variety of heterocyclic derivatives, such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are closely related to their molecular structure. The presence of chlorine atoms and other substituents can influence properties such as solubility, melting point, and reactivity. The acid dissociation constants of these compounds can be determined using potentiometric titration, which is important for understanding their behavior in different pH environments . The antimicrobial activity of some pyridazine derivatives has been evaluated, showing varying degrees of effectiveness against different bacterial strains .

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols (CPs) and Associated Mechanisms in Fish : Studies have shown that CPs, compounds structurally related to the requested chemical, exhibit significant environmental persistence and toxicity, particularly in aquatic ecosystems. They induce oxidative stress, disrupt endocrine functions, and affect the immune system in fish. These effects are attributed to both direct exposure to CPs and their metabolic products, providing crucial insights into the environmental and toxicological implications of similar compounds (Ge et al., 2017).

Organic Pollutants and Remediation Techniques

Chromones as Radical Scavengers : Derivatives of chromones, which like the requested compound contain aromatic and heterocyclic structures, have been identified for their antioxidant properties. These compounds are capable of neutralizing reactive oxygen species, suggesting their potential in mitigating oxidative stress and related cellular damage. Such properties underscore the broader relevance of structurally complex compounds in developing therapeutic and protective agents against oxidative stress-related conditions (Yadav et al., 2014).

Advanced Materials and Chemical Synthesis

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research into quinazoline and pyrimidine derivatives, which share the feature of being heterocyclic compounds with the chemical , has demonstrated significant potential in optoelectronic applications. These studies highlight the importance of incorporating such heterocycles into π-extended systems for developing novel materials suitable for organic light-emitting diodes (OLEDs) and other photonic devices. This suggests potential avenues for exploring the optoelectronic applications of similar compounds (Lipunova et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or further studies that could be conducted to better understand its behavior.


properties

IUPAC Name

methyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-7(13)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGCPKOHRRUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377126
Record name Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

CAS RN

129109-19-9
Record name Methyl 4-chloro-1-(4-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129109-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.